MU1742: A Potent and Selective Inhibitor of Casein Kinase 1δ/ε - A Technical Guide
MU1742: A Potent and Selective Inhibitor of Casein Kinase 1δ/ε - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon) are serine/threonine kinases implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation.[1][2][3] Their dysregulation has been linked to various pathologies, including cancer and neurodegenerative disorders.[2] MU1742 has emerged as a potent and selective chemical probe for investigating the biological functions of CK1δ and CK1ε.[1][2] This technical guide provides an in-depth overview of the mechanism of action of MU1742, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction to MU1742
MU1742 is a small molecule inhibitor that demonstrates high potency against Casein Kinase 1 isoforms δ (CK1δ) and ε (CK1ε), and also exhibits significant activity against CK1α.[4][5] Developed as a chemical probe by the Structural Genomics Consortium (SGC) in collaboration with academic partners, MU1742 possesses excellent kinome-wide selectivity and is orally bioavailable, making it a valuable tool for both in vitro and in vivo studies.[1] A structurally related but inactive compound, MU2027, is available as a negative control for experiments.[1][2]
Quantitative Pharmacological Data
The inhibitory activity of MU1742 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for MU1742 and its negative control, MU2027.
Table 1: In Vitro Inhibitory Potency of MU1742
| Target | IC50 (nM) | Assay Conditions |
| CK1δ | 6 | ATP concentration: 10 µM.[1] |
| CK1α | 7 | ATP concentration: 10 µM.[4] |
| CK1ε | 28 | ATP concentration: 10 µM.[4] |
| p38α | >1000 | A common off-target of CK1 inhibitors.[1] |
Table 2: Cellular Target Engagement of MU1742 (NanoBRET™ Assay)
| Target | EC50 (nM) | Cell Line |
| CK1δ | 47 | HEK293.[3] |
| CK1ε | 220 | HEK293.[3] |
| CK1α1 | 3500 | HEK293.[3] |
Table 3: In Vitro Potency of Negative Control MU2027
| Target | IC50 (nM) | Assay Conditions |
| CK1δ | >10000 | ATP concentration: 10 µM.[1] |
| CK1α | >10000 | ATP concentration: 10 µM.[1] |
| CK1ε | >10000 | ATP concentration: 10 µM.[1] |
| p38α | >10000 | ATP concentration: 10 µM.[1] |
Mechanism of Action
Direct Kinase Inhibition and Binding Mode
MU1742 exerts its effect through direct inhibition of the kinase activity of CK1δ and CK1ε. While a co-crystal structure of MU1742 with CK1δ/ε is not yet available, analysis of structurally similar compounds co-crystallized with CK1δ (PDB: 7QRA) suggests a conserved binding mode.[1] This binding is characterized by a hinge interaction with the pyrrolopyridine moiety of the inhibitor, interaction of the (hetero)aryl moiety with the back pocket of the ATP-binding site, and an interaction with a water molecule.[1]
Modulation of Wnt Signaling Pathway
CK1δ and CK1ε are key positive regulators of the Wnt signaling pathway. They phosphorylate Dishevelled (DVL) proteins, a crucial step in the transduction of the Wnt signal.[1][6] MU1742 has been shown to inhibit the CK1δ/ε-dependent phosphorylation of DVL3 in cells and in mouse lung tissue in vivo.[1][4] This inhibition leads to a dampening of the Wnt signaling cascade.
Caption: Wnt signaling pathway and the inhibitory action of MU1742.
Induction of Autophagy
Recent studies have revealed a role for CK1δ/ε in the regulation of autophagy. Inhibition of CK1δ/ε, either by MU1742 or through shRNA-mediated knockdown, has been shown to induce autophagy.[7] This effect is mediated by an increase in the expression of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagic process.[7] This induction of autophagy can suppress the proliferation and viability of cancer cells.[7]
Caption: MU1742-induced autophagy via ULK1 upregulation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 values of MU1742 against CK1 isoforms.
Objective: To quantify the concentration of MU1742 required to inhibit 50% of the kinase activity of CK1δ, CK1ε, and CK1α.
Materials:
-
Recombinant human CK1δ, CK1ε, and CK1α enzymes.
-
Kinase substrate (e.g., a generic peptide substrate like casein or a specific peptide substrate).
-
MU1742 (and MU2027 as a negative control) dissolved in DMSO.
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ATP (Adenosine triphosphate).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of MU1742 in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Add a small volume (e.g., 1 µL) of the diluted MU1742 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 2.5 nM for CK1α, 15 nM for CK1δ, 45 nM for CK1ε).[1]
-
Add the kinase/substrate mixture to the wells containing the inhibitor.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase buffer. The final concentration of ATP should be at or near the Km for each kinase (typically 10 µM).[1]
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
Plot the percentage of kinase inhibition against the logarithm of the MU1742 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement (NanoBRET™ Assay)
This protocol outlines the use of the NanoBRET™ Target Engagement Assay to measure the binding of MU1742 to CK1δ and CK1ε in living cells.
Objective: To determine the EC50 value of MU1742 for target engagement with CK1δ and CK1ε in intact cells.
Materials:
-
HEK293 cells.
-
Plasmids encoding NanoLuc®-CK1δ and NanoLuc®-CK1ε fusion proteins.
-
NanoBRET™ fluorescent energy transfer tracer.
-
MU1742 dissolved in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
Transfection reagent (e.g., FuGENE® HD).
-
White, 96-well assay plates.
-
Luminescence plate reader with filter sets for NanoLuc® emission (460 nm) and the tracer's emission (>600 nm).
Procedure:
-
Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion construct.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension at the recommended concentration.
-
Dispense the cell-tracer mixture into the wells of a 96-well plate.
-
Add serial dilutions of MU1742 or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with the appropriate filters.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the MU1742 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blot for DVL3 Phosphorylation
This protocol describes how to assess the effect of MU1742 on the phosphorylation of DVL3, a downstream target of CK1δ/ε.
Objective: To qualitatively or quantitatively measure the change in DVL3 phosphorylation upon treatment with MU1742.
Materials:
-
Cell line expressing DVL3 (e.g., HEK293 cells overexpressing DVL3 and CK1ε).[1]
-
MU1742 dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against DVL3 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of MU1742 or DMSO for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE. Phosphorylation of DVL3 by CK1δ/ε causes a characteristic electrophoretic mobility shift, which can be visualized.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The shift in the DVL3 band indicates its phosphorylation status. The intensity of the shifted and unshifted bands can be quantified using densitometry.
Caption: Workflow for analyzing DVL3 phosphorylation by Western Blot.
Conclusion
MU1742 is a well-characterized, potent, and selective inhibitor of CK1δ and CK1ε. Its utility as a chemical probe is supported by extensive in vitro and cellular data, as well as demonstrated in vivo activity. The detailed understanding of its mechanism of action on key signaling pathways such as Wnt and autophagy provides a solid foundation for its use in elucidating the complex biology of these kinases and exploring their therapeutic potential. This guide provides the essential technical information for researchers to effectively utilize MU1742 in their studies.
References
- 1. MU1742 | Structural Genomics Consortium [thesgc.org]
- 2. CASINVENT - SGC recommends the compound MU1742 as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. eubopen.org [eubopen.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CK1δ/ε inhibition induces ULK1-mediated autophagy in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
